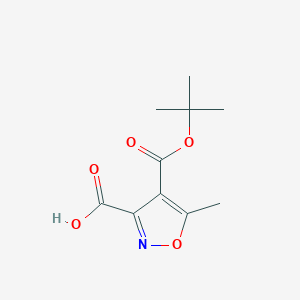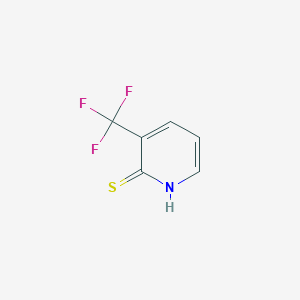
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Neuroexcitant Analogues 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is used in the enantioselective synthesis of isoxazole amino acids, which are a significant class of neuroexcitants. These amino acids, difficult to prepare in enantiopure form, are synthesized via diastereoselective alkylation, producing high enantiomeric excess (e.e.) amino acids such as bromohomoibotenic acid and 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl) propionic acid (Pajouhesh & Curry, 1998).
Peptide Synthesis The compound is also utilized in the synthesis of dipeptide 4-nitroanilides, which include non-proteinogenic amino acids. This synthesis involves the isocyanate method or the mixed anhydride procedure and extends to corresponding dipeptide 4-nitroanilides with tert-butyloxycarbonyl-(S)-alanine (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Antibacterial Agent Synthesis This acid derivative is used in synthesizing antibacterial agents, particularly 2-arylthiazolidine-4-carboxylic acid derivatives, which exhibit superior antibacterial activities against various bacterial strains compared to related compounds (Song et al., 2009).
Crystal Structure Studies Studies on compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, which include this compound derivatives, contribute to understanding the role of N-methylation in peptide conformation (Jankowska et al., 2002).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis . They are known to interact with various enzymes and receptors in the body, depending on the specific amino acid they are designed to mimic .
Mode of Action
The compound likely interacts with its targets through a mechanism of action involving nucleophilic substitution reactions . This process involves a nucleophile, a species that donates an electron pair, replacing a group in a molecule . In the case of tert-butoxycarbonyl-protected amino acids, the tert-butoxycarbonyl (Boc) group serves as a protecting group that can be added to amines under aqueous conditions .
Biochemical Pathways
Compounds with similar structures, such as tert-butoxycarbonyl-protected amino acids, are known to be involved in various biochemical pathways related to protein synthesis . They can influence the formation of peptides, which are crucial components of proteins and play essential roles in various biological functions .
Result of Action
Based on its structural similarity to tert-butoxycarbonyl-protected amino acids, it can be inferred that it may play a role in peptide synthesis, potentially influencing protein structure and function .
Action Environment
The action, efficacy, and stability of “4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or enzymes. For instance, the Boc group can be added to amines under aqueous conditions , suggesting that the compound’s activity may be influenced by the aqueous environment.
Properties
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZWEDTUQSLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














